BenchChemオンラインストアへようこそ!

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Lipophilicity Drug-likeness ADME Prediction

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941998-42-1) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide core linking a 2,6-difluorobenzyl group and a 5-methylisoxazol-3-yl moiety. Publicly available data for this specific compound are currently limited to computed physicochemical properties, with no experimental biological activity, ADME, or in vivo data identified in primary research papers or authoritative databases.

Molecular Formula C13H11F2N3O3
Molecular Weight 295.246
CAS No. 941998-42-1
Cat. No. B2633547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide
CAS941998-42-1
Molecular FormulaC13H11F2N3O3
Molecular Weight295.246
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F
InChIInChI=1S/C13H11F2N3O3/c1-7-5-11(18-21-7)17-13(20)12(19)16-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H,16,19)(H,17,18,20)
InChIKeyLCGRCTLPBLMICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941998-42-1): A Structurally Unique Oxalamide Scaffold for Targeted Library Design


N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 941998-42-1) is a synthetic small molecule belonging to the oxalamide class, characterized by a central ethanediamide core linking a 2,6-difluorobenzyl group and a 5-methylisoxazol-3-yl moiety . Publicly available data for this specific compound are currently limited to computed physicochemical properties, with no experimental biological activity, ADME, or in vivo data identified in primary research papers or authoritative databases . This evidence guide is therefore structured to highlight the quantifiable, computed structural and property-level differentiators relative to its closest purchasable analogs, which must be the basis for initial selection when experimental benchmarking data is absent.

Why N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide Cannot Be Substituted with Other In-Class Analogs


Within the oxalamide family, subtle variations in the N-substituents produce marked differences in lipophilicity, hydrogen-bonding capacity, and molecular topology, leading to divergent target binding profiles and ADME properties . The combination of a 2,6-difluorobenzyl group and a 5-methylisoxazol-3-yl group in a single molecule is a distinct chemotype. A simple switch to an analog like N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide, which replaces the fluorinated benzyl with a larger, more lipophilic benzhydryl group, results in a computed XLogP3 increase of 1.5 units, dramatically altering solubility and permeability profiles . Similarly, replacing the isoxazole with an allyl group, as in N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, removes a key ring system and reduces the hydrogen bond acceptor count from 6 to 4, which can abolish critical interactions with target proteins . These are not interchangeable compounds.

Quantitative Differentiation Evidence Guide for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide


Controlled Lipophilicity (XLogP3) Compared to Benzhydryl Analog

The computed partition coefficient (XLogP3) for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is 1.7 . This is significantly lower than the benzhydryl analog, N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide, which has a computed XLogP3 of 3.2 . Optimal oral drug-likeness is typically associated with an XLogP3 between 1 and 3. The target compound’s lower lipophilicity predicts superior aqueous solubility and a reduced risk of metabolic instability due to non-specific binding, a common issue with the more lipophilic benzhydryl analog .

Lipophilicity Drug-likeness ADME Prediction

Reduced Molecular Weight and Topological Polar Surface Area (TPSA) for Enhanced Permeability Over Benzhydryl Analog

The molecular weight (MW) of the target compound is 295.24 g/mol and its computed TPSA is 84.2 Ų . In contrast, the benzhydryl analog N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide has a MW of 335.4 g/mol and a TPSA of 84.3 Ų . The target compound's significantly lower MW (a difference of 40.16 g/mol) reduces the risk of failing Lipinski's Rule of Five for oral absorption, while its nearly identical TPSA suggests similar membrane penetration capacity . The combination of lower MW with comparable TPSA positions the target compound as a more size-efficient scaffold for further optimization.

Molecular Weight Polar Surface Area BBB Permeability Oral Absorption

Enhanced Hydrogen Bond Acceptor (HBA) Capacity versus Allyl Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms and 2 hydrogen bond donor (HBD) atoms, a direct consequence of its oxalamide and isoxazole functionalities . A structurally similar analog, N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, which replaces the 5-methylisoxazol-3-yl group with an allyl group, contains only 4 HBAs and 2 HBDs . The two additional HBA sites in the target compound, primarily from the isoxazole ring oxygen and nitrogen, provide distinct vectors for key polar interactions with target proteins, potentially translating into higher affinity or altered selectivity profiles that the allyl analog cannot achieve .

Hydrogen Bonding Target Engagement Solubility

Unique Metabolic Vulnerability via 2,6-Difluorobenzyl Moiety Compared to Formamide Analog

The 2,6-difluorobenzyl group in the target compound is a known metabolic handle. Analogs containing this moiety, such as the anticonvulsant rufinamide, are known to undergo metabolic defluorination, producing detectable 2,6-difluorobenzoic acid in urine . A close structural analog, (2,6-difluorophenyl)-N-(5-methylisoxazol-3-yl)formamide (CAS 497060-15-8), replaces the central oxalamide with a simpler formamide, which lacks the internal hydrogen-bonding capacity and may exhibit altered metabolic stability . The target compound's oxalamide core provides two potential metabolic soft spots (the amide bonds) versus the single amide in the formamide analog, offering a tunable handle for modulating clearance rates in lead optimization .

Metabolism Defluorination Metabolic Stability

Procurement-Driven Application Scenarios for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide


Diversity-Oriented Synthesis and Fragment-Based Library Design

Due to its unique combination of a privileged isoxazole fragment and a metabolically informative 2,6-difluorobenzyl group, this compound is ideally suited as a core scaffold for generating libraries where controlling lipophilicity (XLogP3 = 1.7) and maintaining low molecular weight (295.24 g/mol) are critical design parameters . Its selection over the more lipophilic benzhydryl analog ensures the resulting library remains within optimal drug-like property space, directly addressing a major cause of library attrition .

Computational Target Prediction and Polypharmacology Studies

The compound's well-defined, single chemotype with 6 hydrogen bond acceptors, including the isoxazole nitrogen and oxygen, makes it a strong candidate for structure-based inverse docking and proteochemometric modeling studies . Its distinct HBA profile, compared to the allyl analog, allows researchers to probe the contribution of heterocyclic hydrogen bonding to target selectivity without the confounding effects of extreme lipophilicity or high molecular weight .

Lead Optimization Starting Point for Kinase or Anti-Infective Programs

As a purchasable, rule-of-five-compliant scaffold, this compound serves as a legitimate starting point for medicinal chemistry campaigns targeting kinases or infectious diseases, where isoxazole and oxalamide motifs have independently shown promise . Its dual amide structure offers two vectors for rapid exploration of structure-activity relationships (SAR), and its predicted metabolic soft spots, inferred from the 2,6-difluorobenzyl group, provide a rational basis for initial ADME optimization .

Analytical Reference Standard for Oxalamide Profiling

Given the growing patent literature on oxalamide derivatives as kinase and COX inhibitors, this compound can be procured as an authentic reference standard for analytical method development, forced degradation studies, and impurity profiling . Its distinct retention time and mass spectral properties, predictable from its computed XLogP3 of 1.7 and exact mass of 295.0768 Da, make it suitable for use in HPLC and LC-MS method validation for novel oxalamide-based active pharmaceutical ingredients .

Quote Request

Request a Quote for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.